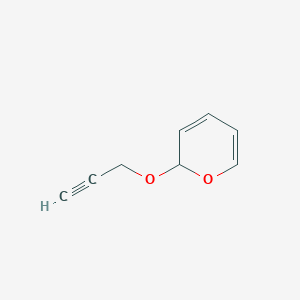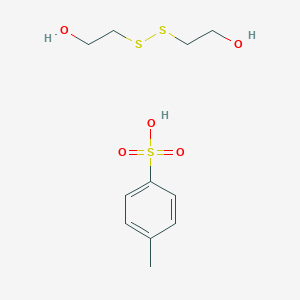
2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid is a compound that combines the properties of both a disulfide and a sulfonic acid. The disulfide group is known for its role in redox reactions, while the sulfonic acid group is a strong acid commonly used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Synthesis of 2-(2-Hydroxyethyldisulfanyl)ethanol
-
Synthesis of 4-methylbenzenesulfonic acid
Industrial Production Methods
Industrial production of these compounds typically involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also becoming more common to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Hydrogen peroxide, iodine.
Conditions: Mild temperatures (30°C).
Products: Oxidized disulfides.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Room temperature to slightly elevated temperatures.
Products: Reduced thiols.
-
Substitution
Reagents: Alkyl halides, sulfonyl chlorides.
Conditions: Varies depending on the reagent.
Products: Substituted disulfides and sulfonic acids.
Scientific Research Applications
2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Employed in the study of redox biology and the role of disulfides in protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in oxidative stress-related diseases.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid involves the redox cycling of the disulfide group. This compound can undergo reversible oxidation and reduction, making it a valuable tool in redox chemistry. The sulfonic acid group enhances its solubility and reactivity in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiodiethanol: Similar in structure but lacks the sulfonic acid group.
4-Methylbenzenesulfonic acid: Contains the sulfonic acid group but lacks the disulfide linkage.
2-(2-Methoxyethoxy)ethanol: Similar in structure but with an ether linkage instead of a disulfide.
Uniqueness
2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid is unique due to the presence of both a disulfide and a sulfonic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it highly versatile in various scientific applications .
Properties
Molecular Formula |
C11H18O5S3 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-(2-hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H10O2S2/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-3-7-8-4-2-6/h2-5H,1H3,(H,8,9,10);5-6H,1-4H2 |
InChI Key |
VVUNBXNEXKODAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CSSCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


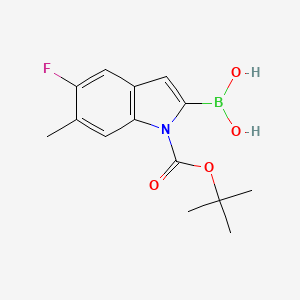

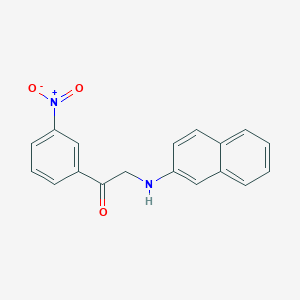
![sodium;2-[(8S,10S,14S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B14791011.png)
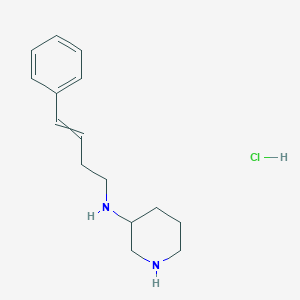
![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-ylidene]-2-iminopyrimidin-4-one](/img/structure/B14791025.png)
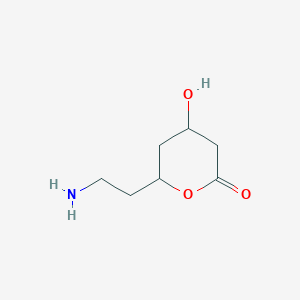
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide](/img/structure/B14791035.png)
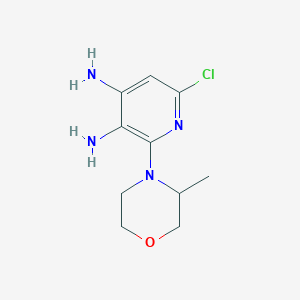
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14791040.png)
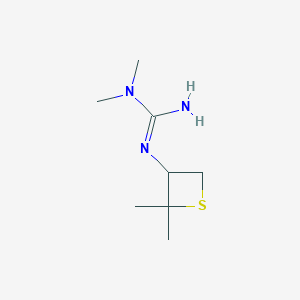
![(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone](/img/structure/B14791047.png)
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791048.png)
